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Compound of Interest

Compound Name: Worenine

Cat. No.: B150637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Worenine, a protoberberine

alkaloid with significant therapeutic potential. It details its chemical and physical properties,

known biological mechanisms of action, and the experimental protocols used for its

characterization.

Chemical Identity and Structure
Worenine is a quaternary protoberberine alkaloid primarily isolated from the roots of plants in

the Coptis genus, such as Coptis chinensis (Chinese goldthread).[1][2] It shares a structural

backbone with other bioactive isoquinoline alkaloids.

Table 1: Chemical Identifiers for Worenine
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Identifier Value

CAS Number 38763-29-0[3][4]

IUPAC Name
5,6-Dihydro-14-methylbis[5][6]benzodioxolo[5,6-

a:5',6'-g]quinolizinium

Synonyms Worenin, 13-methyl-γ-coptisine[5]

Molecular Formula [C₂₀H₁₆NO₄]⁺[5]

SMILES
Cc1c2c3cc4OCOc4cc3CC[n+]2cc2cc3OCOc3c

c12[7]

InChI

InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-

24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-

16)7-15(12)20(11)21/h4-8H,2-3,9-

10H2,1H3/q+1[7]

| InChI Key| LCXREBMNASQAOC-UHFFFAOYSA-N[7] |

Physicochemical and Spectroscopic Properties
Worenine is typically handled as a salt, such as Worenine Chloride or Worenine Iodide. Its

physical properties are summarized below.

Table 2: Physicochemical Properties of Worenine and its Salts

Property Description Citation(s)

Molecular Weight (Cation) 334.35 g/mol [7]

Molecular Weight (Chloride

Salt)
369.80 g/mol [5]

Appearance
Yellow needles (Chloride salt

from water)
[5]

Melting Point (Chloride Salt) 288-289 °C [5]

Melting Point (Iodide Salt) 297-299 °C [5]
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| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |[2][3] |

Spectroscopic and Structural Analysis
The structural elucidation of Worenine relies on standard analytical techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the proton and carbon

framework of the molecule, confirming the arrangement of aromatic and aliphatic groups and

the position of the methyl and dioxole functional groups.

Infrared (IR) Spectroscopy: IR analysis would be used to identify characteristic vibrations of

its functional groups, such as C-H stretches (aromatic and aliphatic), C=C and C=N⁺

stretches within the heterocyclic ring system, and C-O stretches of the benzodioxole

moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the

exact molecular weight and elemental composition of the Worenine cation ([C₂₀H₁₆NO₄]⁺).

Tandem MS (MS/MS) is used to analyze fragmentation patterns for structural confirmation

and to identify its metabolites in biological systems.[7]

Crystal Structure: As of this review, no public crystallographic data for Worenine is available

in protein or small molecule databases.

Note: While these techniques are standard for characterization, specific, detailed spectral peak

assignments for Worenine are not readily available in the surveyed literature.

Biological Activity and Mechanisms of Action
Recent research has highlighted Worenine's potential in dermatology and oncology, focusing

on its ability to modulate key signaling pathways involved in inflammation and cancer

metabolism.

Inhibition of Solar UV-Induced Inflammation via the
JNK2 Pathway
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Worenine has been shown to prevent sunburn induced by solar ultraviolet (SUV) radiation by

directly targeting and inhibiting c-Jun N-terminal kinase 2 (JNK2), a key member of the

mitogen-activated protein kinase (MAPK) family.[8] The mechanism involves the suppression of

the JNK-ATF2/c-jun signaling cascade, which in turn reduces the expression and secretion of

pro-inflammatory cytokines.[8]

Table 3: Quantitative Data for Worenine's Interaction with JNK2

Parameter Value
Experimental
Method

Citation(s)

Binding Affinity (Kd) 116.4 μM
Microscale
Thermophoresis
(MST)

[1]

| Effective Concentration | 12.5 μM | Kinase Array Assay |[9] |
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Worenine inhibits the SUV-induced JNK2 inflammatory pathway.

Anti-Colorectal Cancer Activity via HIF-1α Regulation
Worenine demonstrates significant anti-cancer effects in colorectal cancer models by reversing

the Warburg effect—the metabolic shift in cancer cells towards aerobic glycolysis.[10] It

achieves this by negatively regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master

transcriptional regulator of glycolysis.[10] The downregulation of HIF-1α leads to decreased
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expression of key glycolytic enzymes like hexokinase-2 (HK-2) and pyruvate kinase M2

(PKM2), thereby suppressing glucose uptake, lactate production, and ultimately inhibiting

cancer cell growth and proliferation.[10] Furthermore, Worenine induces cell cycle arrest at the

G2/M phase.[10]

Table 4: In Vitro Anti-Proliferative Activity of Worenine

Cell Line Cancer Type IC₅₀ Value
Experimental
Method

Citation(s)

HCT116
Colorectal
Carcinoma

18.30 μM MTT Assay [10]

| SW620 | Colorectal Adenocarcinoma | 15.19 μM | MTT Assay |[10] |
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Worenine reverses the Warburg effect by downregulating HIF-1α.

Key Experimental Methodologies
The biological activities of Worenine have been characterized using a range of standard and

advanced molecular biology techniques. The following sections detail the generalized

protocols, incorporating specific parameters from Worenine-related studies.

Western Blotting for JNK Phosphorylation
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This technique is used to quantify the levels of phosphorylated JNK (p-JNK), a direct measure

of its activation, in response to treatment with Worenine.

Cell Lysis:

Treat cells with Worenine for the desired duration, alongside positive (e.g., SUV

irradiation) and negative controls.

Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to

preserve protein phosphorylation.[4]

Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet debris.[5]

Quantify protein concentration in the supernatant using a BCA or Bradford assay.[5]

SDS-PAGE and Transfer:

Denature an equal amount of protein from each sample in Laemmli buffer by heating at

95-100°C for 5 minutes.

Separate proteins by size on an SDS-polyacrylamide gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

Immunodetection:

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA)

in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2]

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-

JNK, diluted in blocking buffer.[5]

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
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Wash the membrane again three times with TBST.

Detection and Analysis:

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[6]

Capture the chemiluminescent signal using a digital imaging system.

To normalize data, the membrane can be stripped and re-probed for total JNK and a

loading control (e.g., GAPDH or β-actin).[5]

Quantify band intensities using densitometry software.

ELISA for IL-6 and TNF-α Quantification
This immunoassay is used to measure the concentration of pro-inflammatory cytokines

secreted into cell culture supernatant or present in tissue lysates following Worenine
treatment.

Plate Coating:

Coat a 96-well microplate with a capture antibody specific for either IL-6 or TNF-α

overnight at 4°C.[12]

Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).[13]

Blocking and Sample Incubation:

Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for at least 1.5 hours to

prevent non-specific binding.[13]

Add standards (of known cytokine concentrations) and samples (e.g., cell culture

supernatant) to the appropriate wells.

Incubate for 1-2 hours at room temperature.[13]

Detection:

Wash the wells and add a biotinylated detection antibody. Incubate for 1-2 hours.[12]
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Wash the wells and add a streptavidin-HRP conjugate. Incubate for 20-60 minutes.[12]

Wash the wells and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A color

change will develop.[13]

Measurement and Analysis:

Stop the reaction by adding a stop solution (e.g., H₂SO₄).[13]

Measure the optical density at 450 nm using a microplate reader.

Generate a standard curve from the standards and interpolate the concentration of the

cytokines in the samples.[14]

In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Worenine on the enzymatic activity of

JNK2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3541141/
https://bio-protocol.org/exchange/minidetail?id=2436841&type=30
https://bio-protocol.org/exchange/minidetail?id=2436841&type=30
https://www.ldn.de/wp-content/uploads/IFU-IL-E-3200R-V1.0-r_wz-1.pdf
https://www.benchchem.com/product/b150637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: In Vitro Kinase Assay

1. Pre-incubation:
Active JNK2 Kinase + Worenine

(32°C for 40 min)

2. Reaction Initiation:
Add Substrate (GST-H2AX)

+ ATP (100 nM)

3. Kinase Reaction:
Incubate at 37°C for 2 hours

4. Termination:
Add 5x Loading Buffer

& Heat at 95°C

5. Analysis:
Western Blot for

Phosphorylated H2AX

Click to download full resolution via product page

Workflow for assessing Worenine's direct inhibition of JNK2.

Pre-incubation: Active recombinant JNK2 kinase (e.g., 0.15 µg) is pre-incubated with various

concentrations of Worenine at 32°C for 40 minutes to allow for binding.[1]

Reaction: The kinase-inhibitor complex is then mixed with a substrate (e.g., 3 µg of GST-

H2AX fusion protein) and ATP (e.g., 100 nM) in a kinase assay buffer.[1] The H2AX protein is

a known substrate for JNK2.[1]

Incubation: The reaction is allowed to proceed at 37°C for 2 hours.[1]
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Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The

level of substrate phosphorylation (p-H2AX) is then quantified via Western blotting, as

described in Protocol 4.1. A dose-dependent decrease in p-H2AX indicates direct inhibition

of JNK2 by Worenine.[1]

Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between Worenine and its

protein target, JNK2.

Sample Preparation: A fluorescently labeled target protein (JNK2) is prepared at a constant

concentration. A serial dilution of the ligand (Worenine) is also prepared.[1] For Worenine-

JNK2 interaction, GST-JNK2 fusion protein (e.g., 869.6 nM) was used with an initial

Worenine concentration of 2 mM, serially diluted.[1]

Measurement: The labeled target and varying concentrations of the ligand are mixed and

loaded into glass capillaries.

Thermophoresis: An infrared laser creates a microscopic temperature gradient within the

capillary. The movement of the fluorescently labeled molecules along this gradient

(thermophoresis) is measured.[15]

Data Analysis: The change in thermophoretic movement upon ligand binding is monitored.

This change is plotted against the ligand concentration, and the data is fitted to a binding

model to determine the equilibrium dissociation constant (Kd).[1]

MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of Worenine on cancer cell lines

by measuring metabolic activity.

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, SW620) in a 96-well plate and

allow them to adhere overnight.[16]

Treatment: Treat the cells with a range of Worenine concentrations (e.g., 0 to 80 µM) for a

specified time (e.g., 24 hours).[10]
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MTT Incubation: Remove the treatment medium and add MTT solution (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for

approximately 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert

the soluble yellow MTT into insoluble purple formazan crystals.[17]

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to

dissolve the formazan crystals.[17]

Measurement: Quantify the absorbance of the solution at a specific wavelength (e.g., 570-

620 nm) using a microplate reader. The absorbance is directly proportional to the number of

viable cells.

Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the

viability against Worenine concentration to determine the IC₅₀ value (the concentration at

which 50% of cell growth is inhibited).[10]

Cell Cycle Analysis
This flow cytometry-based method is used to determine the distribution of cells in different

phases of the cell cycle (G0/G1, S, G2/M) after treatment with Worenine.

Cell Treatment and Harvesting: Treat cells (e.g., HCT116) with various concentrations of

Worenine (e.g., 5, 10, 20 µM) for 24 hours.[10] Harvest the cells by trypsinization.

Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70%

ethanol while vortexing to prevent clumping.[18] Incubate on ice for at least 30 minutes or

store at 4°C.[18]

Staining:

Centrifuge the fixed cells to remove the ethanol.

Wash the cell pellet with PBS.

Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as

Propidium Iodide (PI), and RNase A (to ensure only DNA is stained).[19]

Incubate in the dark at room temperature for at least 30 minutes.[20]
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Flow Cytometry:

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is

directly proportional to the amount of DNA in each cell.

Record at least 10,000 events per sample.

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content.

Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S

(between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the

G2/M peak indicates G2/M phase arrest.[10]

LC-MS/MS for Metabolite Identification
This method is used to identify the metabolites of Worenine in biological samples (e.g., rat

urine, feces, plasma) to understand its biotransformation.[7]

Sample Collection and Preparation:

Administer Worenine (e.g., 25 mg/kg) to rats and collect biological samples over a time

course.[7]

Clean up the samples to remove interfering substances. This can involve solid-phase

extraction (SPE) with a C18 cartridge or liquid-liquid extraction.[7]

Chromatographic Separation:

Inject the pretreated sample into a liquid chromatography system.

Separate the parent drug and its metabolites on a reversed-phase C18 column using a

mobile phase gradient (e.g., methanol and ammonium acetate buffer).[7]

Mass Spectrometric Detection:

The eluent from the LC column is introduced into a tandem mass spectrometer.

The mass spectrometer is operated to acquire full scan MS data (to detect parent and

metabolite molecular ions) and product ion scan (MS/MS) data (to fragment specific ions
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for structural elucidation).

Data Analysis:

Identify potential metabolites by comparing the mass-to-charge ratios (m/z) of peaks in

dosed samples versus control samples.

Characterize the structure of the metabolites by interpreting the fragmentation patterns

from the MS/MS spectra and comparing them to the fragmentation of the parent Worenine
molecule. Common metabolic reactions include hydroxylation, demethylation,

hydrogenation, sulfation, and glucuronidation.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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